N-(2,2-difluoroethyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-(2,2-DIFLUOROETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(2,2-DIFLUOROETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the use of silica-coated magnetite copper ferrite nanoparticles as a reusable catalyst, which also provides high yields under mild conditions .
Industrial Production Methods
the use of scalable and sustainable synthetic routes, such as microwave-assisted synthesis and the use of reusable catalysts, are likely to be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~7~-(2,2-DIFLUOROETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH .
Major Products
Major products formed from these reactions include oxides, dihydro derivatives, and substituted triazolopyrimidines .
Scientific Research Applications
N~7~-(2,2-DIFLUOROETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties
Material Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of N7-(2,2-DIFLUOROETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also have a triazole ring fused to another heterocycle and are known for their antibacterial properties.
Uniqueness
N~7~-(2,2-DIFLUOROETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to the presence of the difluoroethyl group, which can enhance its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C14H11F2N5O |
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Molecular Weight |
303.27 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C14H11F2N5O/c15-12(16)7-17-13(22)11-6-10(9-4-2-1-3-5-9)20-14-18-8-19-21(11)14/h1-6,8,12H,7H2,(H,17,22) |
InChI Key |
AHVWQHCKPRRTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(=O)NCC(F)F |
Origin of Product |
United States |
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